![molecular formula C10H17FN2O B1476433 (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1999767-28-0](/img/structure/B1476433.png)
(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
The compound “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a complex organic molecule that contains a fluorinated piperidine ring and a pyrrolidine ring . The piperidine and pyrrolidine rings are common structures in medicinal chemistry, often used to explore the pharmacophore space due to their sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” were not found in the search results.Molecular Structure Analysis
The molecular structure of “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is characterized by a fluorinated piperidine ring and a pyrrolidine ring . These rings are saturated, allowing for a greater chance of generating structural diversity .Scientific Research Applications
Pharmaceutical Research
Compounds with structures similar to “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” have been explored in pharmaceutical research. For example, pyrrolidine derivatives have been investigated for their potential as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Drug Discovery
The pyrrolidine scaffold is a versatile structure in drug discovery. It has been compared with aromatic pyrrole and cyclopentane for its physicochemical properties and influence on biological activity .
Neurodegenerative Disease Treatment
Derivatives of pyrrolidine have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), which is a target for the treatment of neurodegenerative diseases .
Future Directions
The future directions for research on “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be a valuable scaffold for the development of new therapeutics.
properties
IUPAC Name |
(3-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-2-1-5-13(7-9)10(14)8-3-4-12-6-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAGJQUVTSMMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.